molecular formula C16H10NO3- B14303012 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate CAS No. 113326-75-3

2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate

Cat. No.: B14303012
CAS No.: 113326-75-3
M. Wt: 264.25 g/mol
InChI Key: YWMJDEBHNRALLR-UHFFFAOYSA-M
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Description

2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system fused with a phenolate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate typically involves the condensation of 4-oxo-4H-1-benzopyran-3-carboxaldehyde with 2-aminophenol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The phenolate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-1-benzopyran-2-carboxylic acid
  • 2-Amino-3-formylchromone
  • Chromone-2-carboxylic acid

Uniqueness

2-{(E)-[(4-Oxo-4H-1-benzopyran-3-yl)methylidene]amino}phenolate is unique due to its specific structural features, such as the presence of both a benzopyran ring and a phenolate group

Properties

CAS No.

113326-75-3

Molecular Formula

C16H10NO3-

Molecular Weight

264.25 g/mol

IUPAC Name

2-[(4-oxochromen-3-yl)methylideneamino]phenolate

InChI

InChI=1S/C16H11NO3/c18-14-7-3-2-6-13(14)17-9-11-10-20-15-8-4-1-5-12(15)16(11)19/h1-10,18H/p-1

InChI Key

YWMJDEBHNRALLR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NC3=CC=CC=C3[O-]

Origin of Product

United States

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